![molecular formula C15H24BFN2O2 B1485148 1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2259876-58-7](/img/structure/B1485148.png)
1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
The compound “1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a boric acid derivative . It is an organic intermediate with both pyrazole heterocycle and borate functional group .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . Boronic acid pinacol ester compounds, which are significant reaction intermediates, have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Molecular Structure Analysis
The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density Functional Theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The compound is an important intermediate in the fields of medicine, organic synthesis, and fine chemicals . It can participate in the Suzuki reaction to synthesize complex and active organic molecules .Physical And Chemical Properties Analysis
The compound has good thermal stability, functional group compatibility, and insensitivity to air and water . It is convenient for storage and has good reactivity .Scientific Research Applications
Intermediate for Indazole Derivatives
Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group have been used as intermediates in the synthesis of indazole derivatives. These derivatives are significant in medicinal chemistry due to their potential biological activities .
Organic Synthesis with Borate Groups
The presence of borate groups in these compounds suggests their use in organic synthesis reactions, particularly in nucleophilic substitution reactions .
Intermediate for Benzene Ring Containing Compounds
Similar compounds have been used as intermediates for synthesizing boric acid ester intermediates with benzene rings, which are important in various chemical synthesis processes .
Mechanism of Action
Future Directions
The compound has a broad antibacterial spectrum, strong efficacy, low toxicity, and unique mechanism of action . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Therefore, it is of great research significance to study its synthesis, the crystal structure, and perform the conformational analysis .
properties
IUPAC Name |
1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BFN2O2/c1-13(2)14(3,4)21-16(20-13)12-9-18-19(10-12)11-15(17)7-5-6-8-15/h9-10H,5-8,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCURVJBLXQJZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CCCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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